Magnetic Ground-State Differentiation: HoVO₄ (Singlet) vs. HoPO₄ (Doublet) — Neutron Scattering and Susceptibility Evidence
HoVO₄ is distinguished from its isostructural phosphate analog HoPO₄ by a fundamentally different crystal-field ground state. In HoVO₄, neutron scattering and single-crystal susceptibility measurements reveal a nonmagnetic Γ₁ singlet ground state containing approximately 90% of the |8,0⟩ component, with the first excited doublet situated at 2.5 meV (~20 cm⁻¹) [1]. In HoPO₄, the ground state is a 98% pure |8,7⟩ doublet [1]. This difference manifests in a sign change of the B₀² crystal-field parameter between the two compounds and produces entirely distinct low-temperature magnetic behaviors: HoVO₄ exhibits Van Vleck paramagnetism with high anisotropy and a magnetization jump exceeding 8 μB at 11.4–11.5 T along the c-axis [2], whereas HoPO₄ behaves as a conventional magnetic doublet system.
| Evidence Dimension | Crystal-field ground state composition and magnetic character |
|---|---|
| Target Compound Data | HoVO₄: Γ₁ singlet ground state, ~90% |8,0⟩ component; first excited doublet at 2.5 meV; nonmagnetic ground state yielding Van Vleck paramagnetism; magnetization jump >8 μB at 11.4 T along [001] |
| Comparator Or Baseline | HoPO₄: 98% pure |8,7⟩ doublet ground state; conventional magnetic doublet behavior |
| Quantified Difference | Sign change in B₀² crystal-field parameter; qualitatively different magnetic susceptibility temperature dependence; HoPO₄ lacks the Van Vleck singlet-ground-state physics and associated level-crossing phenomena |
| Conditions | Neutron scattering (IPNS, Argonne; HFIR, ORNL) at 15, 40, and 100 K; single-crystal magnetic susceptibility; fields up to 28 T |
Why This Matters
For researchers procuring a rare-earth insulator for cryogenic magnetocaloric, quantum spin liquid, or hyperfine-enhanced nuclear cooling studies, HoVO₄'s nonmagnetic singlet ground state is an irreplaceable physical property—HoPO₄ or DyVO₄ cannot replicate the Van Vleck paramagnetic response and magnetization-jump behavior at 11.4 T.
- [1] Skanthakumar, S., Loong, C.-K., Soderholm, L., Richardson, J. W., Abraham, M. M. and Boatner, L. A., 'Crystal-field excitations and magnetic properties of Ho³⁺ in HoVO₄,' Physical Review B, 51, 12451–12457 (1995). View Source
- [2] Goto, T., et al., 'Energy level crossing and high-field magnetization in HoVO₄,' Physica B: Condensed Matter, 294–295, 139–142 (2001); magnetization jump >8 μB at 11.5 T. View Source
